molecular formula C10H18ClNO2 B1485935 3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride CAS No. 2097969-68-9

3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride

Cat. No. B1485935
CAS RN: 2097969-68-9
M. Wt: 219.71 g/mol
InChI Key: LWRWDAYKZBJOFU-UHFFFAOYSA-N
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Description

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . The compound “3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride” is a derivative of this family.


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .

Scientific Research Applications

3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride has many applications in scientific research and development. It has been used as a reagent in the synthesis of a variety of compounds, including the synthesis of heterocyclic compounds, peptides, and peptidomimetics. It has also been used in the synthesis of chiral compounds and in the development of new catalysts. This compound has also been used in the development of new materials, such as polymers and nanomaterials.

Advantages and Limitations for Lab Experiments

3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and is readily available from chemical suppliers. It is also relatively inexpensive and is stable in a variety of solvents. Additionally, this compound is soluble in water and ethanol, making it easy to handle and store.
However, there are some limitations to using this compound in lab experiments. It is hygroscopic and can form explosive mixtures with air. It is also corrosive, and contact with skin or eyes should be avoided.

Future Directions

3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride has many potential applications in scientific research and development. It could be used in the development of new catalysts, materials, and drugs. It could also be used in the synthesis of chiral compounds and in the development of new peptides and peptidomimetics. Additionally, this compound could be used in the development of new polymers and nanomaterials. Finally, this compound could be used in the development of new methods for the synthesis of heterocyclic compounds.

Biochemical Analysis

Biochemical Properties

3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with serotonin receptors, which are involved in numerous physiological processes such as mood regulation, appetite, and sleep . The nature of these interactions often involves binding to the active sites of these receptors, modulating their activity and downstream signaling pathways.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with serotonin receptors can lead to changes in intracellular signaling cascades, affecting gene expression and metabolic processes . These effects can vary depending on the cell type and the specific receptors expressed on the cell surface.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as serotonin receptors, leading to either inhibition or activation of these receptors . This binding can result in changes in gene expression, influencing various cellular processes. Additionally, the compound may interact with other enzymes, modulating their activity and contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term effects. Studies have shown that the compound remains stable under specific conditions, but its activity can degrade over time . Long-term exposure to the compound can lead to sustained changes in cellular function, which are crucial for evaluating its potential therapeutic applications.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses may result in beneficial effects, such as modulation of serotonin receptor activity, while high doses can lead to toxic or adverse effects . Understanding the dosage effects is critical for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, influencing the compound’s overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, affecting its activity and function. Understanding these processes is crucial for optimizing the delivery and efficacy of the compound in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function. Studying the subcellular localization can provide insights into the mechanisms underlying its biochemical effects.

properties

IUPAC Name

3-(8-azabicyclo[3.2.1]octan-3-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c12-10(13)4-1-7-5-8-2-3-9(6-7)11-8;/h7-9,11H,1-6H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRWDAYKZBJOFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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